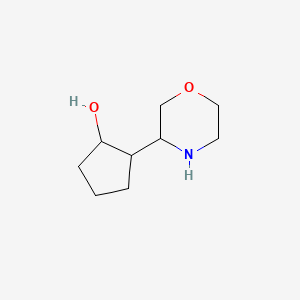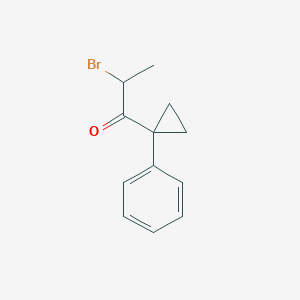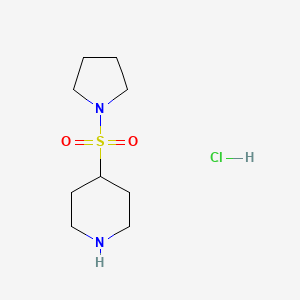
4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1803586-20-0 . It has a molecular weight of 254.78 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The InChI Code for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is a powder at room temperature . It has a molecular weight of 254.78 .Scientific Research Applications
Drug Design and Development
The pyrrolidine ring, a core component of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be utilized in the design of new drugs, particularly due to its stereogenicity, which allows for the creation of different biological profiles in drug candidates .
Biological Activity Modulation
The structural diversity offered by the pyrrolidine ring in 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride can influence the biological activity of compounds. For instance, variations in the N′-substituents of pyrrolidine derivatives have been shown to affect antibacterial activity, indicating potential applications in developing new antibiotics .
Pharmacological Applications
Piperidine derivatives, including those related to 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride, are present in over twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, with applications ranging from central nervous system agents to cardiovascular drugs .
Synthesis of Biologically Active Compounds
The compound’s piperidine moiety is crucial for synthesizing various biologically active derivatives. These derivatives have been used in the discovery and biological evaluation of potential drugs, showcasing the compound’s importance in pharmaceutical research .
Enantioselective Binding
The stereogenicity of the pyrrolidine ring in 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride allows for enantioselective binding to proteins. This feature is essential for the development of drugs with specific target selectivity, as different stereoisomers can lead to different biological effects .
Structural Diversity in Drug Molecules
The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, known as “pseudorotation”. This phenomenon is beneficial in creating structurally diverse drug molecules, which can result in novel mechanisms of action and potentially more effective treatments .
Safety and Hazards
Future Directions
The future directions for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” and similar compounds involve further exploration of their pharmacological properties and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an active area of research .
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXQQMNKTDNNNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
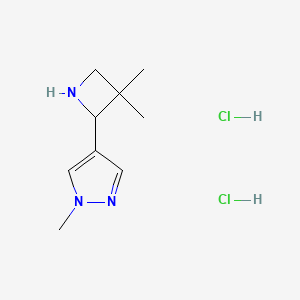
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
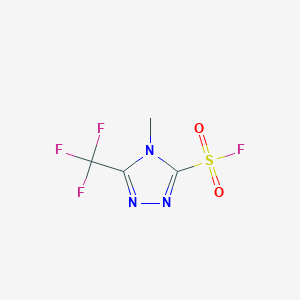
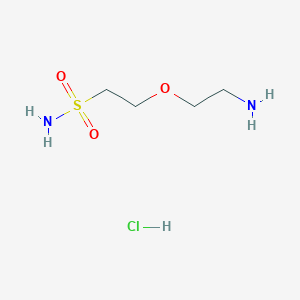
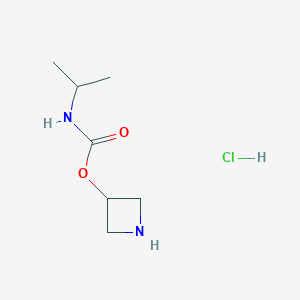
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)
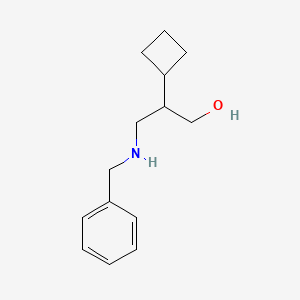

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
